6-Allyl-8beta-carboxyergoline 6-Allyl-8beta-carboxyergoline 6-Allyl-8β-carboxyergoline is a metabolite of cabergoline which is a dopamine D2-receptor agonist.
Brand Name: Vulcanchem
CAS No.: 81409-74-7
VCID: VC0193584
InChI: InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14-,16-/m1/s1
SMILES: C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol

6-Allyl-8beta-carboxyergoline

CAS No.: 81409-74-7

Impurities

VCID: VC0193584

Molecular Formula: C18H20N2O2

Molecular Weight: 296.4 g/mol

Purity: > 95%

6-Allyl-8beta-carboxyergoline - 81409-74-7

CAS No. 81409-74-7
Product Name 6-Allyl-8beta-carboxyergoline
Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
IUPAC Name (6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Standard InChI InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14-,16-/m1/s1
Standard InChIKey YAICYXFUKKMAKO-XNRPHZJLSA-N
Isomeric SMILES C=CCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O
SMILES C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Canonical SMILES C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Appearance White to Off-White Solid
Melting Point >160ºC
Description 6-Allyl-8β-carboxyergoline is a metabolite of cabergoline which is a dopamine D2-receptor agonist.
Purity > 95%
Quantity Milligrams-Grams
Synonyms (8β)-6-(2-Propen-1-yl)-ergoline-8-carboxylic Acid; 6-(2-Propenyl)dihydrolysergic Acid; FCE 21589
PubChem Compound 14380957
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator